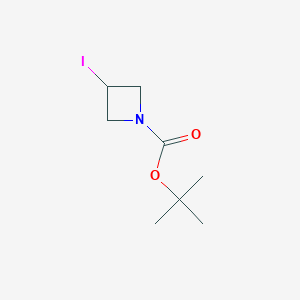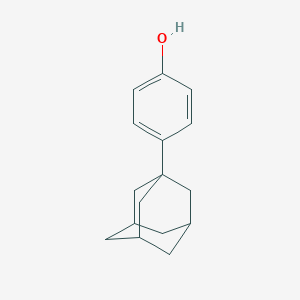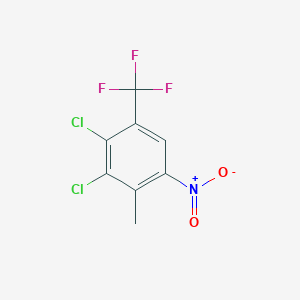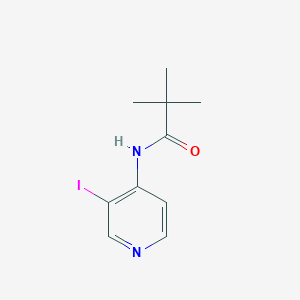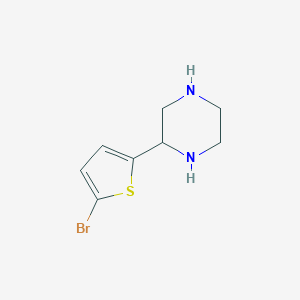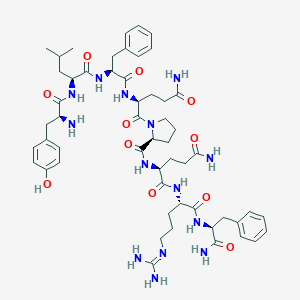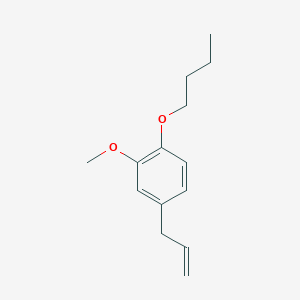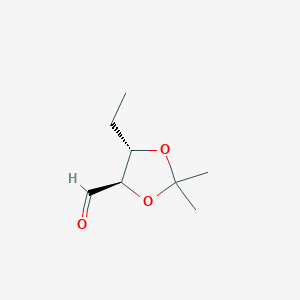
L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) is a chemical compound that belongs to the class of carbohydrates known as pentoses. It is a synthetic derivative of the naturally occurring sugar, L-arabinose. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biotechnology, and agriculture.
Mécanisme D'action
The mechanism of action of L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by suppressing the NF-kappaB signaling pathway. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Effets Biochimiques Et Physiologiques
L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce inflammation, and modulate immune responses. In vivo studies have shown that it can reduce tumor growth and improve survival in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) in laboratory experiments is its high purity and stability. This allows for accurate and reproducible results. However, one limitation is its relatively high cost, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research on L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI). One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy and safety. Another area of interest is its potential use as a plant growth regulator. Studies are needed to determine its effects on plant growth and development and its potential use in agriculture. Finally, there is a need for further studies to explore the potential applications of L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) in biotechnology, such as its use as a building block for the synthesis of novel compounds with potential therapeutic applications.
Méthodes De Synthèse
The synthesis of L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) involves several steps. The starting material is L-arabinose, which is subjected to a series of chemical reactions, including protection of the hydroxyl groups, reduction of the carbonyl group, and deprotection of the hydroxyl groups. The final product is obtained in high yield and purity.
Applications De Recherche Scientifique
L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been investigated for its anti-inflammatory, anti-tumor, and anti-viral properties. In biotechnology, it has been used as a building block for the synthesis of novel compounds with potential therapeutic applications. In agriculture, it has been studied for its potential use as a plant growth regulator.
Propriétés
Numéro CAS |
123363-87-1 |
|---|---|
Nom du produit |
L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) |
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
(4R,5S)-5-ethyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C8H14O3/c1-4-6-7(5-9)11-8(2,3)10-6/h5-7H,4H2,1-3H3/t6-,7-/m0/s1 |
Clé InChI |
SQANMADRLWWSPY-BQBZGAKWSA-N |
SMILES isomérique |
CC[C@H]1[C@@H](OC(O1)(C)C)C=O |
SMILES |
CCC1C(OC(O1)(C)C)C=O |
SMILES canonique |
CCC1C(OC(O1)(C)C)C=O |
Synonymes |
L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



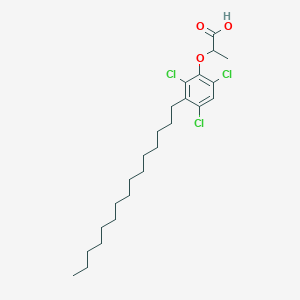
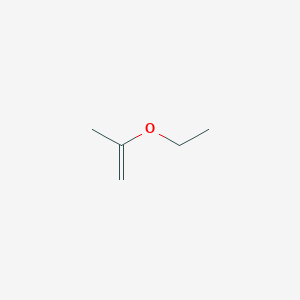
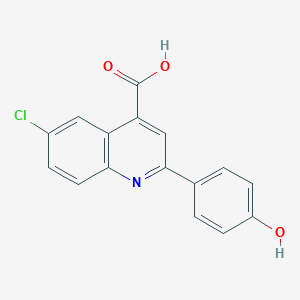
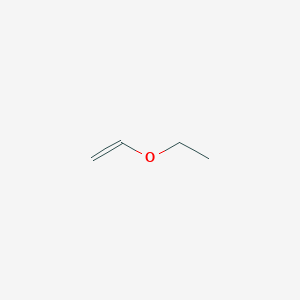
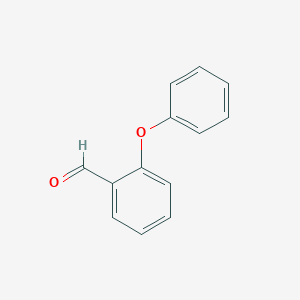
![Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B49140.png)
